molecular formula C13H16N2O3 B2610883 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol CAS No. 301818-73-5

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol

Cat. No.: B2610883
CAS No.: 301818-73-5
M. Wt: 248.282
InChI Key: VESDIOPFTHQQJU-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol (CAS 301818-73-5) is a pyrazole-derivative compound of significant interest in medicinal chemistry and drug discovery research. Recent studies highlight its role as a potent inhibitor of specific kinase enzymes, showing promise in preclinical research for anti-inflammatory and neuroprotective applications . Its molecular structure, featuring a 3,4-dimethoxybenzyl group, is crucial for binding to active sites of target proteins . This compound has demonstrated efficacy in vitro, significantly inhibiting key inflammatory markers such as TNF-α and IL-6 at micromolar concentrations . Pharmacokinetic studies in research models indicate that it possesses good oral bioavailability and a notable ability to cross the blood-brain barrier, underscoring its potential value for investigating therapeutic interventions for neurological conditions . The methyl group at the 4-position of the pyrazole ring is identified as critical for maintaining its biological activity . Pyrazole scaffolds are recognized as privileged structures in pharmacology, associated with a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects . As a research chemical, it serves as a valuable scaffold for exploring structure-activity relationships (SAR) and optimizing lead compounds for various disease targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-7-15(14-13(9)16)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESDIOPFTHQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(NC1=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with analogs featuring variations in substituents, functional groups, and pharmacological implications.

Structural and Functional Group Variations

Compound 1 : 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol
  • Key features :
    • Position 1 : 3,4-Dimethoxyphenylmethyl group (electron-rich, moderate lipophilicity).
    • Position 3 : Hydroxyl group (enhances solubility via hydrogen bonding).
    • Position 4 : Methyl group (moderate lipophilicity).
  • Molecular weight : ~278.3 g/mol (estimated).
  • Predicted logP : ~2.5 (balanced solubility and membrane permeability).
Compound 2 : 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-ol
  • Key features :
    • Position 1 : Phenyl group.
    • Position 3 : 4-Methylphenyl (p-tolyl) group.
    • Position 4 : Hydroxyl group.
  • Molecular weight : ~238.3 g/mol.
  • Predicted logP : ~3.0 (higher lipophilicity due to phenyl groups).
  • Comparison : Lacks methoxy groups, reducing electron-donating effects. The hydroxyl at position 4 may alter hydrogen-bonding patterns compared to position 3 in Compound 1.
Compound 3 : 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole
  • Key features :
    • Position 1 : 4-Fluorobenzyl group.
    • Position 3 : 2,4-Dichlorophenylmethoxy-substituted phenyl.
  • Molecular weight : 427.3 g/mol.
  • Predicted logP : ~4.5 (high lipophilicity due to halogens).
Compound 4 : 1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
  • Key features :
    • Position 1 : 3,4-Dichlorobenzyloxy group.
    • Positions 3 and 5 : Phenyl groups.
  • Molecular weight : 409.3 g/mol.
  • Predicted logP : ~5.0 (extremely lipophilic).
  • Comparison : The dichlorobenzyloxy group and diphenyl substituents create steric bulk and high lipophilicity, likely limiting solubility but improving membrane affinity.

Physicochemical and Pharmacological Implications

Compound Key Functional Groups Molecular Weight (g/mol) logP Pharmacological Notes
1 Methoxy, hydroxyl, methyl ~278.3 ~2.5 Balanced solubility and binding; potential CNS activity.
2 Phenyl, p-tolyl, hydroxyl ~238.3 ~3.0 Moderate lipophilicity; possible antioxidant activity.
3 Halogens, ether 427.3 ~4.5 High lipophilicity; potential antimicrobial or anticancer use.
4 Halogens, ether, phenyl 409.3 ~5.0 Likely enzyme inhibitor; limited solubility.
Key Observations:
  • Electron-Donating vs. In contrast, halogenated analogs (Compounds 3–4) exhibit electron withdrawal, favoring hydrophobic interactions.
  • Hydrogen Bonding: The hydroxyl group in Compound 1 may improve solubility and target binding compared to non-hydroxylated analogs.

Biological Activity

The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • IUPAC Name : 2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine
  • CAS Number : 1152526-79-8

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as microtubule assembly inhibitors .
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cell lines, preventing their proliferation .

Anticancer Properties

Research has demonstrated that compounds with the pyrazole structure exhibit significant anticancer activity across various cancer types:

  • Breast Cancer : In vitro studies showed that this compound can inhibit the growth of MDA-MB-231 breast cancer cells, demonstrating a potential for therapeutic application .
CompoundConcentration (μM)Effect
11.0Induced morphological changes
210.0Enhanced caspase-3 activity (1.33–1.57 times)

Other Pharmacological Activities

Beyond anticancer effects, pyrazole derivatives have been investigated for various other biological activities:

  • Anti-inflammatory Activity : Some derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : Pyrazole compounds have been tested against bacterial strains like E. coli and S. aureus, showing significant antimicrobial properties .
  • Neuroprotective Effects : Certain studies suggest that pyrazole derivatives may serve as neuroprotective agents by inhibiting monoamine oxidase enzymes .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the apoptosis-inducing effects.
    • Findings : Compounds induced significant apoptosis at low concentrations (1 μM) and increased caspase activity at higher concentrations (10 μM), confirming their potential as anticancer agents .
  • Inflammation Models :
    • Objective : Assess anti-inflammatory properties.
    • Results : Compounds demonstrated up to 85% inhibition of TNF-α production at a concentration of 10 μM, comparable to standard anti-inflammatory drugs .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol?

Answer:
The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of 3,4-dimethoxybenzyl chloride with a substituted pyrazole precursor under reflux in ethanol or acetic acid (see analogous methods in pyrazole synthesis ).
  • Step 2 : Functionalization of the pyrazole core via nucleophilic substitution or cyclization. For example, phenylhydrazine derivatives can be used to introduce the hydroxyl group at position 3 .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol-DMF mixtures improves yield and purity .
    Key parameters : Reaction time (7–30 hours), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios (1:1 for hydrazine derivatives) are critical .

Basic: How can the structure of this compound be rigorously characterized?

Answer:
A combination of spectroscopic and crystallographic methods is recommended:

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Dihedral angles between aromatic rings (e.g., 16.83°–51.68°) provide conformational insights .
  • NMR : ¹H and ¹³C NMR to confirm substituent positions. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while pyrazole protons appear at δ 6.0–7.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>95%) .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Answer:
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Mitigation strategies include:

  • Data collection : High-resolution datasets (≤1.0 Å) reduce noise. Use synchrotron sources if possible .
  • Software tools : SHELXD for experimental phasing and Olex2 for real-space refinement. Constrain thermal parameters for hydrogen atoms using a riding model .
  • Validation : Cross-check with PLATON or CCDC Mercury to identify outliers (>4σ in electron density maps) .

Advanced: What methodologies are suitable for studying its potential biological activity?

Answer:

  • Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays. IC₅₀ values can be compared to known pyrazole-based inhibitors .
  • Cellular studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Dose-response curves (1–100 µM) identify bioactive concentrations .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes. Focus on interactions with methoxy and hydroxyl groups .

Basic: How to develop an HPLC method for quantifying this compound in mixtures?

Answer:

  • Column : Purospher® STAR RP-18 (5 µm, 250 × 4.6 mm) .
  • Mobile phase : Gradient of acetonitrile (20%→80%) and 0.1% trifluoroacetic acid over 20 minutes.
  • Detection : UV at 280 nm (λmax for pyrazole derivatives) .
  • Validation : Linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>98%) ensure robustness .

Advanced: What computational approaches predict its metabolic pathways?

Answer:

  • Software : Use MetaSite or GLORYx to identify Phase I/II metabolites. The hydroxyl group is prone to glucuronidation, while methoxy groups resist oxidation .
  • LC-MS/MS : Confirm predicted metabolites (e.g., m/z +176 for glucuronides) using high-resolution Q-TOF instruments .
  • Docking with CYP450 : Simulate interactions with CYP3A4/2D6 isoforms to assess metabolic stability .

Advanced: How to analyze its solid-state packing and intermolecular interactions?

Answer:

  • Hydrogen bonding : Identify O-H⋯N or O-H⋯O interactions (e.g., 2.8–3.2 Å) using Mercury. These stabilize crystal packing .
  • π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings. Dihedral angles >30° indicate weak stacking .
  • Thermal analysis : TGA/DSC (heating rate 10°C/min) reveals melting points (~449 K) and decomposition patterns .

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